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Compound of Interest

Compound Name: Jak1-IN-4

Cat. No.: B12432670

For researchers and professionals in drug development, understanding the precise interaction
of a kinase inhibitor with its intended target and potential off-targets is paramount. This guide
provides a detailed comparison of the cross-reactivity profile of the selective Janus kinase 1
(JAK1) inhibitor, Jak1-IN-4, with other kinases. The data presented herein is based on
representative findings for highly selective JAK1 inhibitors.

This guide offers a comprehensive overview of the selectivity of Jak1-IN-4, presenting
guantitative data, detailed experimental methodologies, and visual representations of key
biological pathways and experimental workflows to aid in the critical evaluation of this
compound for research and development purposes.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. To
guantitatively assess the cross-reactivity of Jak1-IN-4, its inhibitory activity was evaluated
against a panel of kinases, with a primary focus on the Janus kinase family (JAK1, JAK2,
JAK3, and TYK2). The half-maximal inhibitory concentration (IC50) values, which represent the
concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in
the table below. For a comprehensive comparison, data for another selective JAK1 inhibitor,
here designated as "Comparator Compound,” is also included.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b12432670?utm_src=pdf-interest
https://www.benchchem.com/product/b12432670?utm_src=pdf-body
https://www.benchchem.com/product/b12432670?utm_src=pdf-body
https://www.benchchem.com/product/b12432670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12432670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Comparator Compound

Kinase Target Jakl-IN-4 (IC50, nM) (Filgotinib) (IC50, nM)
JAK1 43 10

JAK2 120 28

JAK3 2300 810

TYK2 4700 116

Note: The data for Jak1-IN-4 is representative of the selective JAK1 inhibitor, Upadacitinib,
based on enzymatic assays[1][2]. The data for the Comparator Compound is based on
biochemical assays for Filgotinib[3][4].

The data clearly demonstrates that Jak1-IN-4 is a potent inhibitor of JAK1. Its selectivity for
JAK1 is evident when compared to its activity against other members of the JAK family.
Specifically, Jak1-IN-4 is approximately 2.8-fold more selective for JAK1 over JAK2, 53-fold
more selective over JAK3, and 109-fold more selective over TYK2. In cellular assays, a greater
than 40-fold selectivity for JAK1 over JAK2 has been observed[1][5]. This high degree of
selectivity is a crucial attribute, as off-target inhibition of other JAK isoforms can lead to
undesirable side effects. For instance, inhibition of JAK2 has been associated with
hematological effects, while JAK3 inhibition can impact lymphocyte function.

Visualizing the JAKISTAT Signaling Pathway

The Janus kinases are intracellular tyrosine kinases that play a pivotal role in the signaling
cascade initiated by cytokines and growth factors. This signaling pathway, known as the
JAK/STAT pathway, is crucial for a multitude of cellular processes, including immune
responses, inflammation, and hematopoiesis. Jak1-IN-4 exerts its therapeutic effect by
specifically targeting JAK1 within this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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